1-benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile
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Overview
Description
1-benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C20H22N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile typically involves the reaction of 4-methylbenzyl chloride with piperidine in the presence of a base, followed by the introduction of a cyano group. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions include various substituted piperidines, amines, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile
- 1-benzyl-4-(4-chlorophenyl)piperidine-4-carbonitrile
- 1-benzyl-4-(4-fluorophenyl)piperidine-4-carbonitrile
Uniqueness
1-benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
CAS No. |
214848-40-5 |
---|---|
Molecular Formula |
C20H22N2 |
Molecular Weight |
290.4 |
Purity |
95 |
Origin of Product |
United States |
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